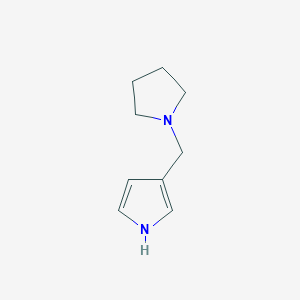
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole: is an organic compound that features a pyrrole ring substituted with a pyrrolidinylmethyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of both pyrrole and pyrrolidine rings in its structure makes it an interesting subject for various chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole typically involves the reaction of pyrrole with pyrrolidine in the presence of a suitable alkylating agent. One common method includes the use of paraformaldehyde as the alkylating agent. The reaction is carried out in an anhydrous ethanol solution under reflux conditions. The mixture is heated to around 95°C for several hours, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for the purification and isolation of the compound, such as extraction and crystallization techniques.
化学反応の分析
Types of Reactions: 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the substituent used.
科学的研究の応用
Chemistry: In chemistry, 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
作用機序
The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit proteinase-activated receptor-2 (PAR2) by interfering with its signaling pathways . This inhibition can lead to reduced inflammation and other therapeutic effects.
類似化合物との比較
Pyrrolidinone: A five-membered lactam with diverse biological activities.
Pyrrolone: Known for its antimicrobial and anticancer properties.
Pyridazine: Exhibits a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness: 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole is unique due to the presence of both pyrrole and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C9H14N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h3-4,7,10H,1-2,5-6,8H2 |
InChIキー |
GECFCZAZFBNASA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=CNC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















